molecular formula C7H13ClFNO B15232338 5-Fluoro-7-oxa-2-azaspiro[3.5]nonane hydrochloride

5-Fluoro-7-oxa-2-azaspiro[3.5]nonane hydrochloride

Katalognummer: B15232338
Molekulargewicht: 181.63 g/mol
InChI-Schlüssel: PKFONDHLPUTFFV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-7-oxa-2-azaspiro[3.5]nonanehydrochloride is a synthetic compound with a unique spirocyclic structure. It is characterized by the presence of a fluorine atom, an oxygen atom, and a nitrogen atom within its molecular framework. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-7-oxa-2-azaspiro[35]nonanehydrochloride typically involves multiple steps, starting from readily available precursorsCommon reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of 5-Fluoro-7-oxa-2-azaspiro[3.5]nonanehydrochloride is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves continuous flow reactors and automated systems to maintain consistent quality and high throughput .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-7-oxa-2-azaspiro[3.5]nonanehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds .

Wirkmechanismus

The mechanism of action of 5-Fluoro-7-oxa-2-azaspiro[3.5]nonanehydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The spirocyclic structure also contributes to its unique properties, affecting its stability and reactivity in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Fluoro-7-oxa-2-azaspiro[3.5]nonanehydrochloride is unique due to the specific positioning of the fluorine atom and the presence of the hydrochloride salt. These features contribute to its distinct chemical properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C7H13ClFNO

Molekulargewicht

181.63 g/mol

IUPAC-Name

5-fluoro-7-oxa-2-azaspiro[3.5]nonane;hydrochloride

InChI

InChI=1S/C7H12FNO.ClH/c8-6-3-10-2-1-7(6)4-9-5-7;/h6,9H,1-5H2;1H

InChI-Schlüssel

PKFONDHLPUTFFV-UHFFFAOYSA-N

Kanonische SMILES

C1COCC(C12CNC2)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.